molecular formula C18H18N2O4 B14743484 Ethyl 2-benzamido-3-[2-(hydroxyamino)phenyl]prop-2-enoate CAS No. 5009-43-8

Ethyl 2-benzamido-3-[2-(hydroxyamino)phenyl]prop-2-enoate

Cat. No.: B14743484
CAS No.: 5009-43-8
M. Wt: 326.3 g/mol
InChI Key: HOQVJLHWKXCSHO-UHFFFAOYSA-N
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Description

Ethyl 2-benzamido-3-[2-(hydroxyamino)phenyl]prop-2-enoate is a chemical compound with the molecular formula C18H18N2O4 It is known for its unique structure, which includes a benzamido group and a hydroxyamino phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-benzamido-3-[2-(hydroxyamino)phenyl]prop-2-enoate typically involves the condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green and eco-friendly, providing high yields and low reaction times.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzamido-3-[2-(hydroxyamino)phenyl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

Ethyl 2-benzamido-3-[2-(hydroxyamino)phenyl]prop-2-enoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-benzamido-3-[2-(hydroxyamino)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide
  • N-Phenylbenzamide

Uniqueness

Ethyl 2-benzamido-3-[2-(hydroxyamino)phenyl]prop-2-enoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific research and industrial applications .

Properties

CAS No.

5009-43-8

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

ethyl 2-benzamido-3-[2-(hydroxyamino)phenyl]prop-2-enoate

InChI

InChI=1S/C18H18N2O4/c1-2-24-18(22)16(12-14-10-6-7-11-15(14)20-23)19-17(21)13-8-4-3-5-9-13/h3-12,20,23H,2H2,1H3,(H,19,21)

InChI Key

HOQVJLHWKXCSHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1NO)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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